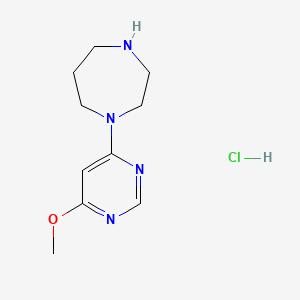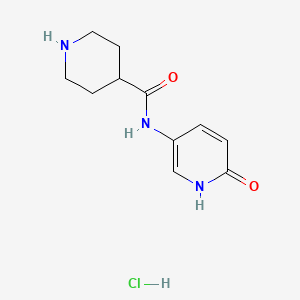
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a sulfonyl group attached to the phenyl ring, and a morpholino group attached to the oxazole ring.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Protodeboronation of alkyl boronic esters is a reaction that could potentially be involved in the synthesis of this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
A significant area of research involving this compound and related derivatives focuses on their synthesis and the exploration of their chemical reactivity. For instance, studies on the synthesis of pyridine and fused pyridine derivatives highlight the potential of using similar compounds in creating complex chemical structures with potential applications in drug development and materials science (S. A. Al-Issa, 2012). The ability to generate various derivatives through reactions with different agents opens avenues for designing molecules with specific properties.
Pharmacological Applications
Research into the pharmacological applications of compounds related to "2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-morpholinooxazole-4-carbonitrile" suggests their potential use in developing new therapeutic agents. For example, the synthesis and evaluation of novel benzimidazoles containing piperazine or morpholine skeleton as glucosidase inhibitors with antioxidant activity indicate the utility of such compounds in managing conditions like diabetes and oxidative stress-related diseases (M. Özil et al., 2018).
Antimicrobial Activity
The investigation of antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi highlights the potential of sulfonamide derivatives in addressing the challenge of antibiotic resistance (M. A. Oliveira et al., 2015). Such studies are crucial in the search for new antimicrobial agents that can overcome existing drug resistance mechanisms.
Photophysical Characterization
Research on the photophysical characterization of diarylethene derivatives with short alkyl chain substituents explores the fluorescence properties of related compounds, indicating their potential applications in materials science, particularly in creating fluorescent markers and sensors (Yuta Takagi et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-15-6-8-24(9-7-15)29(25,26)17-4-2-16(3-5-17)19-22-18(14-21)20(28-19)23-10-12-27-13-11-23/h2-5,15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBJDSCSHAOKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[b]thiophen-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2686613.png)
![N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2686614.png)

![(3-Methylsulfanylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2686617.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2686619.png)
![7-Sulfanylidene-2-thiophen-2-yl-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2686620.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2686623.png)
![4-(tert-butyl)benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2686624.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2686627.png)
![{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol](/img/structure/B2686628.png)


![N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide](/img/structure/B2686633.png)